molecular formula C19H16N6O3 B2724762 ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396864-59-7

ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2724762
CAS No.: 1396864-59-7
M. Wt: 376.376
InChI Key: MBMDQJQENQCDER-UHFFFAOYSA-N
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Description

“Ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate” is a complex organic compound. It belongs to the class of triazole compounds which are known for their versatile biological activities . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of such compounds often involves the use of a series of reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often involves the use of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .


Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like 1H NMR and 13C NMR . For instance, in a similar compound, the C1–N1 and C2–N3 bond lengths were found to be much shorter than the average value for a C–N single bond but significantly longer than a C=N double bond, suggesting that some multiple-bond characteristic is present .


Chemical Reactions Analysis

The chemical reactions involving such compounds are often evaluated using various assays. For example, the neuroprotective and anti-neuroinflammatory activity of the triazole-pyrimidine hybrid was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often analyzed using techniques like LC-MS and NMR . For example, in a similar compound, the melting point was found to be between 124–127 °C .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to synthesize various condensed pyrazoles, showcasing their utility in creating complex molecular structures (Arbačiauskienė et al., 2011).

Biological Applications

  • A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, demonstrating the potential of such compounds in developing new antimicrobial agents (Jeankumar et al., 2013).
  • Novel benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, showing remarkable antiavian influenza virus activity. This highlights the compound's potential in antiviral research (Hebishy et al., 2020).

Molecular Modeling and Antitumor Activities

  • The synthesis and structure-activity relationship of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents were investigated, showcasing the compound's utility in cancer research (Nassar et al., 2015).

Synthesis of Fluorophores

  • A novel synthesis route for ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate led to the creation of trifluoromethylated pyrazolo[1,5-a]pyrimidines, which exhibit strong fluorescence, suggesting applications in materials science (Wu et al., 2006).

Mechanism of Action

Target of Action

The primary targets of ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate are human microglia and neuronal cells . These cells play a crucial role in neuroprotection, which is a key strategy used to prevent or slow disease progression by reducing neuronal death .

Mode of Action

Ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This compound also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The biochemical pathways affected by ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate include the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways results in promising neuroprotective and anti-inflammatory properties .

Result of Action

The molecular and cellular effects of ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate’s action include significant anti-neuroinflammatory properties and promising neuroprotective activity . This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, and reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

The safety and hazards associated with such compounds are often evaluated based on their biological activities. Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

Future Directions

The future directions in the research of such compounds often involve the development of new classes of agents to fight multidrug-resistant pathogens . There is an urge to develop new entities by substituting different pharmacophores in one structure that lead to compounds with expanded antimicrobial action .

Properties

IUPAC Name

ethyl 5-[(2-phenyltriazole-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-2-28-19(27)15-11-20-24-9-8-13(10-17(15)24)22-18(26)16-12-21-25(23-16)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMDQJQENQCDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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